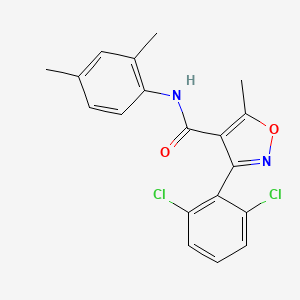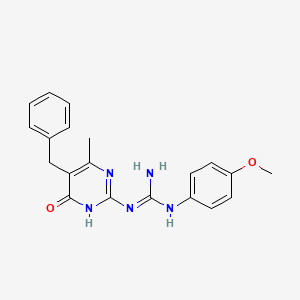
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPM belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
DCPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that DCPM inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell migration and invasion, thereby reducing the metastatic potential of cancer cells. DCPM has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects in the body. Studies have shown that DCPM can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. DCPM has also been shown to increase the levels of antioxidant enzymes in the body, leading to the reduction of oxidative stress. Additionally, DCPM has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DCPM has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. DCPM is also relatively easy to synthesize and can be obtained in high purity. However, DCPM has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration while conducting lab experiments.
将来の方向性
There are several future directions for the study of DCPM. One potential direction is the development of DCPM derivatives with improved pharmacological properties. Another direction is the investigation of the synergistic effects of DCPM with other anticancer drugs. Additionally, the potential use of DCPM in combination with immunotherapy for cancer treatment needs to be explored. Further studies are also needed to understand the mechanism of action of DCPM in neurodegenerative diseases and to develop DCPM-based therapies for these diseases.
合成法
DCPM can be synthesized using various methods, including the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethylphenyl isocyanate followed by the reaction with methyl isoxazole-4-carboxylate. The reaction is carried out under controlled conditions, and the purity of the product is ensured using analytical techniques.
科学的研究の応用
DCPM has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory disorders. Studies have shown that DCPM has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCPM has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DCPM has been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-10-7-8-15(11(2)9-10)22-19(24)16-12(3)25-23-18(16)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBBLAGOHIFQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)

![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)